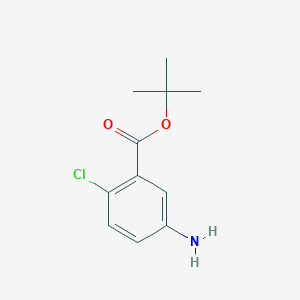

Tert-butyl 5-amino-2-chlorobenzoate

Description

Tert-butyl 5-amino-2-chlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino (-NH₂) substituent at the 5-position, and a chlorine atom at the 2-position of the aromatic ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate.

Properties

IUPAC Name |

tert-butyl 5-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQLNHTZIFBBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-chlorobenzoate typically involves the esterification of 5-amino-2-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-amino-2-chlorobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Oxidation Products: Nitrobenzoates.

Reduction Products: Aminobenzoates.

Scientific Research Applications

Pharmaceutical Applications

-

Precursor for Anticoagulants

Tert-butyl 5-amino-2-chlorobenzoate is notably used as a precursor in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. Edoxaban is marketed as Lixiana® and is utilized in the treatment of thromboembolic disorders. The method for synthesizing this compound has been optimized to improve yield and purity, making it suitable for industrial production . -

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines, including breast cancer cells. For instance, derivatives of this compound have shown significant activity against MDA-MB-231 and MCF-7 cell lines with IC values in the low micromolar range, suggesting potential as therapeutic agents in oncology . -

Dermatological Applications

The compound's derivatives are also being explored for use in dermatological formulations due to their bioactive properties. Research indicates that these compounds can enhance skin penetration and exhibit anti-inflammatory effects, making them candidates for topical treatments .

Table 1: Summary of Biological Activities

| Compound | Cell Line | IC (µM) | Activity Type |

|---|---|---|---|

| This compound derivative | MDA-MB-231 | 5.99 | Antiproliferative |

| This compound derivative | MCF-7 | 3.08 | Antiproliferative |

-

Synthesis Improvement for Edoxaban

A patent describes an improved method for synthesizing this compound that enhances yield and purity by utilizing neutral starting materials rather than salts. This method reduces the complexity of the reaction process and minimizes waste generation . -

Anticancer Research

A study evaluated a series of O-alkylamino-tethered salicylamide derivatives, including those derived from this compound. The results indicated that these compounds not only inhibited cancer cell proliferation but also demonstrated lower toxicity towards non-cancerous cells, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 5-amino-2-chlorobenzoate with analogous benzoate esters, focusing on structural variations, physicochemical properties, reactivity, and applications.

Key Observations

Substituent Effects on Reactivity The amino group in this compound acts as an electron-donating group, activating the aromatic ring for electrophilic substitution. In contrast, electron-withdrawing groups (e.g., -Cl, -F) in tert-butyl 5-chloro-2,4-difluorobenzoate deactivate the ring, favoring nucleophilic aromatic substitution . Chlorine at the 2-position in the target compound exerts a meta-directing effect, while methoxy groups in methyl 2-amino-5-chloro-4-methoxybenzoate enhance solubility in polar solvents .

Ester Group Influence Tert-butyl esters (e.g., this compound) are less prone to hydrolysis under basic conditions compared to methyl or ethyl esters due to steric hindrance, making them suitable for protecting carboxylic acids during multi-step syntheses . In contrast, methyl esters (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate) are more reactive toward nucleophilic acyl substitution, enabling faster deprotection under mild acidic conditions .

Safety and Stability Tert-butyl derivatives (e.g., tert-butyl alcohol) are known to decompose under strong acidic conditions, releasing isobutylene gas, which is flammable and explosive .

Biological Activity

Tert-butyl 5-amino-2-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and comparative analyses to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a chloro substituent on the benzene ring, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C11H14ClNO2, and it features an ester functional group that can undergo hydrolysis to release biologically active metabolites.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially enhancing binding affinity and specificity.

- Receptor Modulation : The chloro substituent may influence electronic properties, affecting how the compound interacts with biological receptors.

- Ester Hydrolysis : Under physiological conditions, the ester group can hydrolyze to yield the corresponding carboxylic acid, which may exhibit enhanced biological activity .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in treating infections. The structure-activity relationship (SAR) studies emphasize that modifications to the amino and chloro groups can enhance antimicrobial potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and other aggressive subtypes. The observed IC50 values indicate a dose-dependent response:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.99 |

| MCF-7 | 3.08 |

| Other Cancer Lines | Variable |

These findings suggest that the compound may inhibit tumor growth by interfering with cellular proliferation pathways .

Case Studies

- Breast Cancer Models : A study involving xenograft models showed that treatment with this compound significantly suppressed tumor growth in vivo, indicating its potential as a therapeutic agent for aggressive breast cancer types .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial pathogens, demonstrating effective inhibition at low concentrations. This positions it as a promising candidate for further development into antimicrobial therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Main Features | Biological Activity |

|---|---|---|

| Tert-butyl 5-amino-4-methylbenzoate | Similar structure; different methyl substitution | Moderate anticancer activity |

| Tert-butyl 5-amino-2-chloro-3-methylbenzoate | Different chloro positioning; varied reactivity | Enhanced antimicrobial effects |

This comparison reveals that while structural similarities exist, variations in substituent positions significantly impact biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.